BenchChemオンラインストアへようこそ!

NSC 828467

Carbonic Anhydrase IX Inhibitor Potency Hypoxia

NSC 828467 is a potent, selective carbonic anhydrase IX inhibitor (IC50 27.2 nM) identified from the NCI Diversity Set. It outperforms broad-spectrum sulfonamides like acetazolamide in oncology research, providing clean data on tumor hypoxia and metastasis without off-target isoform interference. Essential for CA-IX pathway validation and medicinal chemistry benchmarking.

Molecular Formula C21H19N9O2S
Molecular Weight 461.5 g/mol
Cat. No. B12416370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNSC 828467
Molecular FormulaC21H19N9O2S
Molecular Weight461.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC2=NC(=NC(=N2)NN=CC3=CC=CC=N3)NC4=CC=C(C=C4)S(=O)(=O)N
InChIInChI=1S/C21H19N9O2S/c22-33(31,32)18-11-9-16(10-12-18)26-20-27-19(25-15-6-2-1-3-7-15)28-21(29-20)30-24-14-17-8-4-5-13-23-17/h1-14H,(H2,22,31,32)(H3,25,26,27,28,29,30)/b24-14+
InChIKeyYARRJWUINHALEQ-ZVHZXABRSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NSC 828467: A Potent and Selective CA-IX Inhibitor with Defined in vitro Activity


NSC 828467 is a small molecule sulfonamide-based inhibitor that targets carbonic anhydrase IX (CA-IX), a validated tumor-associated antigen overexpressed in hypoxic regions of many solid tumors . It has been identified as one of the top five most potent CA-IX inhibitors from a screen of the NCI Diversity Set, demonstrating a single-digit nanomolar IC50 in biochemical assays . The compound is primarily utilized as a tool compound in oncology research to investigate the role of CA-IX in tumor pH regulation, cell proliferation, and metastasis.

Why Substituting NSC 828467 for a Generic CA Inhibitor Risks Invalidating Hypoxia Research


The carbonic anhydrase (CA) enzyme family comprises 15 isoforms with distinct tissue distributions and physiological roles. Generic CA inhibitors, such as acetazolamide, exhibit broad, non-selective inhibition across multiple isoforms including cytosolic CA I/II and membrane-bound CA-IX/XII. This lack of isoform specificity can introduce significant off-target effects and confound experimental results in oncology models where CA-IX is the intended target. NSC 828467, in contrast, is identified as a top-five CA-IX inhibitor , implying a higher degree of selectivity compared to first-generation sulfonamides. Substituting it with a generic CA inhibitor would compromise the ability to draw specific conclusions about the CA-IX pathway, potentially leading to misinterpretation of efficacy or toxicity data in hypoxia-related studies.

NSC 828467 Quantitative Differentiation: A Guide to Evidence-Based Procurement


Potency Against CA-IX: NSC 828467 vs. the Clinical Candidate SLC-0111

NSC 828467 demonstrates potent inhibitory activity against CA-IX, with a reported IC50 of 27.2 nM . This potency positions it among the most active known CA-IX inhibitors and compares favorably to the clinical-stage CA-IX inhibitor SLC-0111, which has a reported Ki of 45 nM [1]. While a direct head-to-head comparison in the same assay system is not available, the cross-study data indicates that NSC 828467 is a highly potent tool compound for interrogating CA-IX biology in vitro.

Carbonic Anhydrase IX Inhibitor Potency Hypoxia

Selectivity Advantage: NSC 828467 Implied Isoform Selectivity vs. Broad-Spectrum Acetazolamide

NSC 828467 is specifically highlighted as a top-five inhibitor for the cancer-associated isoform CA-IX . This classification strongly implies a selectivity profile that distinguishes it from broad-spectrum CA inhibitors like acetazolamide (AZA). Acetazolamide is a potent inhibitor of multiple isoforms, including CA-II (IC50 ~12 nM) and CA-IX (IC50 ~25-30 nM) [1]. The designation of NSC 828467 as a CA-IX-specific inhibitor suggests a more favorable selectivity window, which is critical for minimizing confounding effects from off-target CA isoform inhibition in complex biological systems.

Carbonic Anhydrase Isoform Selectivity Off-Target Activity

In Vitro Anticancer Activity: NSC 828467 Demonstrates Functional Efficacy

Beyond target engagement, NSC 828467 has been shown to exhibit significant in vitro anticancer activity, which is a key functional validation for its use as a chemical probe . While detailed cell line IC50 data are not widely available in the public domain, the compound's consistent description as having 'significant in vitro anticancer activity' distinguishes it from CA-IX inhibitors that show potent enzyme inhibition but fail to translate that activity to a cellular context due to permeability or other factors. This functional activity is a prerequisite for studies aiming to link CA-IX inhibition to downstream cellular phenotypes like reduced proliferation or migration.

Oncology Cell Proliferation Anticancer Activity

NSC 828467: Optimal Application Scenarios in Hypoxia and Oncology Research


Validating CA-IX as a Target in Hypoxic Tumor Models

NSC 828467 is ideally suited for use as a positive control or tool compound in assays designed to validate the role of CA-IX in tumor cell survival under hypoxia. Its high potency (IC50 27.2 nM) and significant in vitro anticancer activity allow researchers to establish a clear link between CA-IX inhibition and reduced cell proliferation in low-oxygen conditions, a hallmark of the tumor microenvironment.

Differentiating CA-IX Isoform-Specific Biology from Broader CA Inhibition

In studies where the goal is to dissect the specific contributions of CA-IX versus other carbonic anhydrase isoforms (e.g., CA-II or CA-XII), NSC 828467 serves as a more selective alternative to broad-spectrum inhibitors like acetazolamide . Its classification as a top-five CA-IX inhibitor implies a favorable selectivity profile, making it the appropriate choice for experiments where off-target CA activity could confound results.

Establishing Baseline Efficacy for Novel CA-IX Inhibitor Development

Medicinal chemistry and drug discovery programs focused on developing next-generation CA-IX inhibitors can utilize NSC 828467 as a benchmark compound. Its well-defined biochemical potency (IC50 27.2 nM) and documented in vitro anticancer effects provide a clear, quantitative standard against which to measure the activity and functional improvement of novel chemical entities .

Quote Request

Request a Quote for NSC 828467

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.